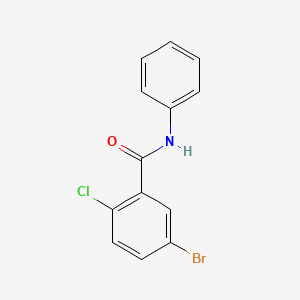

N-Phenyl 5-bromo-2-chlorobenzamide

Descripción

Contextualization within Halogenated Benzamide (B126) Chemistry

Halogenated benzamides are a significant class of compounds in medicinal and agricultural chemistry. The incorporation of halogen atoms into the benzamide structure can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. chemsec.orgnih.gov This class of compounds is known for a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antipsychotic properties. ontosight.ainih.gov

The specific placement of a bromine atom at the 5-position and a chlorine atom at the 2-position of the benzamide ring in N-Phenyl 5-bromo-2-chlorobenzamide (B65784) is crucial. This substitution pattern can affect the compound's electronic properties and three-dimensional shape, which are key determinants of its reactivity and biological function. Research on related halogenated benzamides has shown that the nature and position of the halogen substituents can lead to significant differences in their therapeutic potential. mdpi.comnih.gov For instance, some benzamide derivatives have been investigated as inhibitors of enzymes or modulators of ion channels. ontosight.ai

Significance in Contemporary Organic Synthesis and Chemical Biology Research

In organic synthesis, N-Phenyl 5-bromo-2-chlorobenzamide serves as a valuable intermediate. The presence of two different halogen atoms (bromine and chlorine) offers opportunities for selective cross-coupling reactions, allowing for the introduction of various functional groups to build more complex molecules. The amide bond itself is a key functional group in many biologically active compounds.

From a chemical biology perspective, the interest in this compound and similar structures lies in their potential to interact with biological systems. While specific research on the biological activity of this compound is not extensively documented in publicly available literature, the broader class of substituted benzamides has been explored for various therapeutic applications. drugbank.com For example, some N-substituted benzamide derivatives have been synthesized and evaluated as potential antitumor agents. researchgate.net The study of such compounds contributes to the understanding of structure-activity relationships, guiding the design of new molecules with desired biological profiles.

Chemical and Physical Properties

The properties of this compound are detailed in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉BrClNO | scbt.comcaymanchem.com |

| Molecular Weight | 310.6 g/mol | scbt.comcaymanchem.com |

| CAS Number | 420826-50-2 | scbt.com |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-bromo-2-chlorobenzoic acid with aniline (B41778). A common method is to first convert the carboxylic acid to a more reactive acyl chloride, followed by amidation with aniline.

A key precursor, 5-bromo-2-chlorobenzoic acid, can be synthesized through various routes. One method involves the bromination of 2-chlorobenzoic acid. google.com Another approach starts from 5-bromo-2-aminobenzoic acid derivatives, which undergo a two-step reaction of diazonium chlorination and hydrolysis. google.comscribd.com The purity and yield of the final product depend on the specific reaction conditions and purification methods employed. google.com

Research Findings

While specific research exclusively focused on this compound is limited, the broader class of halogenated benzamides has been the subject of numerous studies.

Synthetic Applications

The halogen substituents on the benzamide ring are amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, enabling the creation of diverse libraries of compounds for screening purposes. For instance, copper-catalyzed reactions have been used for the synthesis of heterocyclic amides from related halo-benzamides. researchgate.net

Potential Biological Roles

The biological activities of halogenated benzamides are well-documented. nih.gov They have been investigated for their potential as:

Antipsychotics: Certain substituted benzamides are known to modulate the dopaminergic system and have been used in the treatment of schizophrenia and dysthymia. nih.gov

Antimicrobial agents: Halogenated compounds often exhibit antimicrobial properties, and research into new antibacterial and antifungal agents frequently includes halogenated scaffolds. mdpi.comnih.gov

Anticancer agents: Some benzamide derivatives have shown promise as histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy. researchgate.net

The specific combination of bromo and chloro substituents on the N-phenyl benzamide scaffold suggests that this compound could be a candidate for similar biological investigations. Further research is needed to elucidate its specific biological targets and potential therapeutic applications.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-chloro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYPMPWKLOFNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357991 | |

| Record name | N-PHENYL 5-BROMO-2-CHLOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420826-50-2 | |

| Record name | N-PHENYL 5-BROMO-2-CHLOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of N Phenyl 5 Bromo 2 Chlorobenzamide

Palladium-Catalyzed Reaction Pathways

Palladium catalysis offers powerful tools for the functionalization of N-Phenyl 5-bromo-2-chlorobenzamide (B65784). The presence of two distinct carbon-halogen bonds (C-Br and C-Cl) and activatable C-H bonds on both aromatic rings allows for a range of selective transformations.

Mechanistic Investigations of C-H Activation (Drawing insights from 2-bromo-N-phenylbenzamide studies)

While specific mechanistic studies on N-Phenyl 5-bromo-2-chlorobenzamide are not extensively documented, significant insights can be drawn from investigations into the palladium-catalyzed C-H activation of the closely related 2-bromo-N-phenylbenzamide. The generally accepted mechanism for these transformations involves a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle.

In a typical Pd(0)/Pd(II) cycle, the reaction is initiated by the oxidative addition of the aryl halide (preferentially the C-Br bond due to its lower bond dissociation energy compared to the C-Cl bond) to a Pd(0) species. This forms an arylpalladium(II) intermediate. The amide group can then act as a directing group, facilitating the activation of an ortho C-H bond on the N-phenyl ring through a concerted metalation-deprotonation (CMD) pathway. This forms a palladacycle intermediate. Subsequent reductive elimination yields the C-C or C-N coupled product and regenerates the Pd(0) catalyst.

Alternatively, a Pd(II)/Pd(IV) pathway can be operative. In this case, the arylpalladium(II) intermediate, formed from the initial oxidative addition, can undergo a second oxidative addition with another molecule of the aryl halide, leading to a Pd(IV) intermediate. Reductive elimination from this high-valent palladium species can then furnish the coupled product. The specific operative pathway is often influenced by the reaction conditions, including the choice of ligands, base, and solvent.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig type transformations)

The halogenated framework of this compound makes it an excellent candidate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, selective coupling at the more reactive C-Br bond can be achieved under carefully controlled conditions, allowing for the introduction of a new aryl or vinyl group at this position. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Similar to the Suzuki coupling, the reaction is expected to proceed selectively at the C-Br bond of this compound, yielding an alkynylated derivative.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl halide with an amine in the presence of a palladium catalyst and a strong base. This transformation could be applied to this compound to introduce a variety of nitrogen-containing substituents at the 5-position. The development of specialized phosphine ligands has been instrumental in expanding the scope and efficiency of this reaction wikipedia.orglibretexts.org.

Table 1: Overview of Potential Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent | Pd(0) catalyst, Base | C-C |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) |

| Buchwald-Hartwig | Amine | Pd(0) catalyst, Ligand, Base | C-N |

Annulation Reactions Leading to Polycyclic Systems (e.g., phenanthridinones)

A significant application of palladium catalysis with substrates like this compound is in the synthesis of polycyclic aromatic compounds, such as phenanthridinones. These reactions often proceed via an intramolecular direct arylation pathway. Following the initial oxidative addition of the C-Br or C-Cl bond to Pd(0), the resulting arylpalladium intermediate can undergo an intramolecular C-H activation of the N-phenyl ring, leading to the formation of a new six-membered ring and the construction of the phenanthridinone core. Studies on related 2-halobenzamides have shown that this intramolecular cyclization is a highly efficient method for synthesizing these valuable heterocyclic scaffolds. The reaction conditions, particularly the choice of catalyst and ligands, play a crucial role in promoting the desired annulation process researchgate.net.

Nucleophilic and Electrophilic Aromatic Substitution Reactions on Halogenated Rings

The electronic properties of the halogenated benzoyl ring in this compound influence its susceptibility to nucleophilic and electrophilic aromatic substitution reactions.

Conversely, the electron-withdrawing nature of the halogens and the benzoyl carbonyl group can render the aromatic ring susceptible to nucleophilic aromatic substitution (SNA r). A strong nucleophile could potentially displace one of the halogen atoms, particularly if the reaction conditions are harsh (high temperature and pressure). The chlorine atom, being more electronegative, might be a slightly better leaving group than bromine in some SNA r reactions, although the relative reactivity can be complex and dependent on the specific nucleophile and conditions. Generally, for SNA r to occur, the aromatic ring needs to be sufficiently electron-deficient youtube.comlibretexts.org.

Reactions at the Amide Linkage (e.g., N-alkylation, hydrolysis)

The amide linkage in this compound is a key functional group that can undergo various transformations.

N-alkylation: The hydrogen atom on the amide nitrogen can be substituted with an alkyl group through N-alkylation. This reaction is typically carried out using an alkyl halide in the presence of a base. The basic conditions deprotonate the amide nitrogen, forming a more nucleophilic amide anion that can then react with the alkyl halide.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 5-bromo-2-chlorobenzoic acid and aniline (B41778). Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis proceeds via the attack of a hydroxide ion on the carbonyl carbon. Generally, amide hydrolysis requires forcing conditions, such as prolonged heating in strong acid or base portlandpress.comportlandpress.comrsc.org.

Exploration of Domino and Cascade Reactions

The multiple reactive sites in this compound make it an ideal substrate for the development of domino and cascade reactions. These reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly efficient in building molecular complexity. For instance, a domino reaction could be initiated by a palladium-catalyzed cross-coupling at the C-Br bond, followed by an intramolecular C-H activation/annulation reaction to rapidly construct a complex polycyclic system. The development of such processes is a current area of interest in organic synthesis as it aligns with the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and waste generation researchgate.netnih.gov.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting the geometry, vibrational frequencies, and electronic properties of compounds like N-Phenyl 5-bromo-2-chlorobenzamide (B65784). Such calculations offer a foundational understanding of the molecule's stability and reactivity.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For instance, in a theoretical study of the related compound 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-triazolo[4,3-a]quinazolin-5(4H)-one, DFT calculations were used to explore these parameters. Similarly, analysis of 2-amino-5-alkyl-1,3,4-thiadiazole derivatives showed a relationship between their molecular structures, determined by DFT, and their experimental properties. These studies underscore the utility of HOMO-LUMO analysis in predicting the chemical behavior of complex organic molecules.

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule. These maps illustrate the electrophilic and nucleophilic sites, providing crucial information about how a molecule will interact with other chemical species.

In an EPS map, regions of negative potential (typically colored red or yellow) correspond to areas with high electron density and are prone to electrophilic attack. These are often found near electronegative atoms like oxygen or nitrogen. Regions of positive potential (colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack. For the related compound 5-Bromo-2-Hydroxybenzaldehyde, MEP analysis revealed that the area around the aldehyde group's oxygen atom is the most negative region, making it a likely site for electrophilic interaction. A similar analysis for N-Phenyl 5-bromo-2-chlorobenzamide would identify the likely sites for hydrogen bonding and other intermolecular interactions, which are key to understanding its potential biological activity.

DFT calculations are also employed to model reaction pathways and identify transition states. This allows for the elucidation of reaction mechanisms at a molecular level. By calculating the energy of reactants, products, and intermediate transition states, chemists can determine the most energetically favorable reaction pathway.

For example, the synthesis of quinazolinone derivatives from 2-iodobenzamide (B1293540) has been studied through a one-pot copper-catalyzed reaction involving Ullman coupling followed by intramolecular C-H amidation. Theoretical calculations can map out the energy profile of such a reaction, identifying the activation energy required to overcome the transition state barrier. While specific transition state calculations for the synthesis of this compound are not detailed in the provided results, the methodology is applicable. The compound itself is noted as an important starting material for the synthesis of antidiabetic drugs.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. Following docking, molecular dynamics (MD) simulations can be run to study the stability of the ligand-protein complex over time.

In studies of related benzamide (B126) derivatives with potential antidiabetic properties, molecular docking revealed that the compounds could fit into the active sites of enzymes like α-glucosidase and α-amylase. The simulations showed that interactions were often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, the docking of N-substituted benzyl/phenyl acetamides into the HIV-1 reverse transcriptase enzyme helped to understand their antiviral mechanism. A similar theoretical approach for this compound would involve docking it into a relevant biological target to predict its potential interactions and guide further experimental validation.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational models that correlate the chemical structure of a compound with its physical properties or biological activity. These models rely on calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties.

A QSAR study on N-(substituted phenyl)-2-chloroacetamides demonstrated that the antimicrobial activity of these compounds varied with the type and position of substituents on the phenyl ring. Factors like lipophilicity were found to be crucial for activity. For example, halogenated p-substituted phenyl rings were among the most active due to high lipophilicity, which facilitates passage through cell membranes. QSPR/QSAR modeling for this compound could be used to predict various properties, such as its solubility, permeability, and potential biological activities, based on its distinct structural features.

Structure Activity Relationship Sar Studies of N Phenyl 5 Bromo 2 Chlorobenzamide Analogues

Impact of Halogen Substitution Patterns (Bromine and Chlorine) on Molecular Interactions

The presence and positioning of halogen atoms on the benzamide (B126) ring are critical determinants of the biological activity of N-Phenyl 5-bromo-2-chlorobenzamide (B65784) analogues. The 5-bromo and 2-chloro substituents create a distinct electronic and steric profile that influences the molecule's ability to interact with biological targets. Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can significantly enhance binding affinity and selectivity. researchgate.net

Research on related N-phenylbenzamide derivatives has highlighted the importance of the halogen substitution pattern. For instance, in a series of N-(2-amino-5-substituted phenyl)benzamides, the nature and position of substituents on the benzamide ring were found to be critical for their biological activity. While direct SAR data for the 5-bromo-2-chloro pattern in a broad range of biological assays is not extensively documented in a single study, inferences can be drawn from related compounds. For example, in the development of peroxisome proliferator-activated receptor gamma (PPARγ) antagonists, 2-chloro-5-nitro-N-phenylbenzamide (GW9662) has been a key lead compound. nih.gov The substitution of the nitro group with bromine to give 2-bromo-5-nitro-N-phenylbenzamide resulted in analogues with high binding affinity, indicating that a halogen at position 2 and an electron-withdrawing group at position 5 are favorable for this particular target. nih.gov

| Compound/Analogue | Substitution Pattern | Observed/Inferred Impact on Molecular Interactions |

| N-Phenyl 5-bromo-2-chlorobenzamide | 5-Bromo, 2-Chloro | The 2-chloro group can influence the amide bond conformation, while the 5-bromo group can participate in halogen bonding, collectively defining the molecule's interaction profile. |

| 2-Chloro-5-nitro-N-phenylbenzamide (GW9662) | 2-Chloro, 5-Nitro | A known PPARγ antagonist, highlighting the importance of substitution at these positions for specific biological activity. nih.gov |

| 2-Bromo-5-nitro-N-phenylbenzamide | 2-Bromo, 5-Nitro | Demonstrated high affinity for PPARγ, suggesting that bromine is well-tolerated and potentially beneficial at the 2-position in this scaffold. nih.gov |

Influence of N-Phenyl Ring Substitutions on Conformational Preferences and Activity

Studies on related N-phenylbenzamide systems have shown that the introduction of substituents on the N-phenyl ring can have profound effects. For example, in a series of N-(2-aminophenyl)benzamides designed as histone deacetylase (HDAC) inhibitors, substitutions on the aniline (B41778) ring were explored to probe a specific "foot pocket" in the enzyme's binding site. nih.gov The size, electronics, and position of these substituents were found to directly impact inhibitory potency.

The conformational flexibility of the N-phenyl ring allows it to adopt various orientations, and the presence of substituents can favor certain conformations over others. This can be due to steric hindrance or electronic interactions between the substituent and the rest of the molecule. For instance, ortho-substitution on the N-phenyl ring can force it out of planarity with the amide group, which can be either beneficial or detrimental to activity depending on the target protein's topology. Investigations into the polymorphism of related phenylaminobenzoic acids have shown that substitution patterns are a key determinant of the observed crystal packing and molecular conformation. uky.edu

| N-Phenyl Ring Substitution | Potential Influence on Conformation and Activity |

| Unsubstituted | Provides a baseline for SAR studies. The orientation of the phenyl ring is governed by the inherent rotational barrier of the C-N bond and interactions with the benzamide core. |

| Small alkyl groups (e.g., methyl) | Can introduce steric bulk that influences the dihedral angle between the phenyl ring and the amide plane. This may lead to a preferred conformation that enhances binding to a specific target. |

| Electron-donating groups (e.g., methoxy) | Can alter the electron density of the phenyl ring, potentially influencing cation-π or other electronic interactions within the binding site. |

| Electron-withdrawing groups (e.g., nitro, cyano) | Can significantly change the electronic properties and may participate in specific hydrogen bonding or dipolar interactions, thereby affecting binding affinity. |

| Halogens (e.g., fluoro, chloro) | Can introduce specific halogen bonding opportunities and alter the lipophilicity of the molecule, which can impact both binding and pharmacokinetic properties. nih.gov |

Role of Amide Linker Modifications and Isosteric Replacements

The amide linker is a central feature of the this compound scaffold, providing structural rigidity and serving as a key hydrogen bond donor and acceptor. Modifications to this linker or its isosteric replacement can have a dramatic impact on the molecule's biological activity.

Isosteric replacements for the amide bond, such as a thioamide, ester, or a reversed amide, can alter the hydrogen bonding capacity, electronic distribution, and conformational flexibility of the molecule. For example, replacing the amide with a thioamide would change the hydrogen bonding properties and the rotational barrier around the C-N bond.

While specific studies on amide linker modifications of this compound are limited, research on other benzamide-containing compounds provides valuable insights. The rigidity of the amide bond is often crucial for maintaining the correct orientation of the two aromatic rings. Any modification that significantly alters this orientation would likely have a profound effect on activity.

| Modification/Isosteric Replacement | Potential Impact on Molecular Properties and Activity |

| N-Methylation | Removes the hydrogen bond donor capability of the amide nitrogen, which can be detrimental if this interaction is crucial for binding. It can also introduce steric clashes. |

| Thioamide | Alters the hydrogen bonding properties and electronic character of the linker. The larger size of sulfur compared to oxygen can also affect steric fit. |

| Reversed Amide | Changes the directionality of the hydrogen bond donor and acceptor groups, which would require a complementary change in the binding site for activity to be retained. |

| Alkene or Alkyne | Would significantly alter the geometry and electronic properties of the linker, moving away from the planar amide bond. This could lead to a loss of the pre-organized conformation necessary for binding. |

Stereochemical Considerations in Analog Design and Activity (if applicable)

For this compound itself, there are no chiral centers, and therefore, no stereoisomers. However, the introduction of chiral centers through the modification of its analogues can be a critical aspect of their design and activity.

If a substituent introduced on either the benzoyl or the N-phenyl ring, or on a modified linker, creates a stereocenter, it is highly likely that the resulting enantiomers or diastereomers will exhibit different biological activities. This is because biological macromolecules, such as enzymes and receptors, are chiral environments, and they will interact differently with each stereoisomer.

For example, if a chiral side chain were to be introduced on the N-phenyl ring, the (R)- and (S)-enantiomers could adopt different binding poses within a receptor, leading to one being significantly more active than the other. Therefore, in the design of chiral analogues of this compound, it would be essential to either synthesize and test the individual stereoisomers or to use stereoselective synthetic methods to produce the more active isomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound analogues, QSAR models could be developed to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are most important for activity.

A typical QSAR study on this compound analogues would involve the following steps:

Data Set Preparation: A series of analogues would be synthesized, and their biological activities (e.g., IC50 values) would be determined in a relevant assay.

Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These can be classified as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields) descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to build a mathematical equation that correlates the descriptors with the biological activity. More advanced machine learning methods like Artificial Neural Networks (ANN) can also be employed to capture non-linear relationships. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously assessed using statistical parameters and external validation sets.

While a specific QSAR model for this compound was not found in the searched literature, the general approach is widely applicable to this class of compounds. Such a model could reveal, for example, the optimal values for lipophilicity (logP), the importance of specific electronic features on the aromatic rings, and the steric constraints of the binding site.

| QSAR Modeling Aspect | Description |

| Descriptors | Physicochemical properties (e.g., logP, polar surface area), electronic descriptors (e.g., partial charges, HOMO/LUMO energies), and steric descriptors (e.g., molecular volume, shape indices) would be calculated for each analogue. |

| Statistical Methods | Multiple Linear Regression (MLR) could provide a simple and interpretable model. More complex methods like Partial Least Squares (PLS) or machine learning algorithms could handle larger numbers of descriptors and non-linear relationships. nih.gov |

| Model Interpretation | The resulting QSAR equation would highlight the positive and negative contributions of different descriptors to the biological activity, guiding the design of more potent analogues. |

| Predictive Power | A validated QSAR model could be used to virtually screen a library of potential analogues, prioritizing the most promising candidates for synthesis and testing. |

In Vitro Biological Activity Investigations and Mechanistic Insights

In Vitro Screening against Various Cell Lines

The benzamide (B126) scaffold, particularly when substituted with halogens, has been the subject of numerous in vitro screenings against diverse cell lines. While direct studies on N-Phenyl 5-bromo-2-chlorobenzamide (B65784) are limited, research on close analogs provides significant insight into its potential activities.

Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. mdpi.com Similarly, other halogenated salicylanilides have shown effectiveness against strains like Staphylococcus aureus, including methicillin-resistant variants (MRSA), Staphylococcus epidermidis, and Enterococcus spp. mdpi.com

In the realm of anticancer research, analogs have been evaluated against various human cancer cell lines. For instance, 2-bromo-5-nitro-N-phenyl-benzamide, a structural relative, was developed in studies involving the MDA-MB-435 human breast tumor cell line. nih.gov Other related benzamide derivatives have been screened for activity against colon cancer cell lines. nih.gov Furthermore, complex molecules incorporating a bromo-benzoyl moiety have been tested against A-549 (lung cancer) and HeLa (cervical cancer) cell lines, demonstrating the broad interest in this chemical class for oncological applications. researchgate.net

Table 1: In Vitro Screening of Related Benzamide Derivatives Against Various Cell Lines

| Compound Class | Cell Line(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria (S. aureus, etc.) | Antibacterial | mdpi.com |

| 2-bromo-5-nitro-N-phenyl-benzamide | MDA-MB-435 (Breast Cancer) | PPARγ Antagonism | nih.gov |

| N-phenyl-2-(aniline) benzamide Analog | Colon Cancer Cell Lines | Anti-proliferative | nih.gov |

| Bromo/chloro benzoyl benzofuran (B130515) Derivatives | A-549 (Lung), HeLa (Cervical) | Anticancer | researchgate.net |

| N-phenyl nicotinamides | T47D (Breast Cancer) | Apoptosis Induction | nih.gov |

Exploration of Molecular Targets and Pathways

Enzyme Inhibition Studies

The biological effects of benzamide derivatives are often rooted in their ability to inhibit specific enzymes. A notable analog, 2-chloro-5-nitro-N-phenylbenzamide (GW9662), is a well-known antagonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.gov This has led to the synthesis and evaluation of related compounds, such as 2-bromo-5-nitro-N-phenyl-benzamide, for their PPARγ binding activity. nih.gov

Furthermore, certain N-phenyl-2-(aniline) benzamide derivatives have been identified as dual inhibitors of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2), two important targets in cancer therapy. nih.gov The potential for enzyme inhibition extends to carbonic anhydrases (CAs), with studies showing that bromophenol derivatives can be potent inhibitors of human carbonic anhydrase isoenzymes hCA I and hCA II. nih.gov The inhibition of protein kinases, crucial regulators of cell signaling, is another area of investigation. While not specific to the title compound, related structures like N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide (H-89) are known selective inhibitors of protein kinase A. nih.gov

Receptor Modulatory Effects

The modulation of cell surface receptors is a key mechanism for many therapeutic agents. While direct data on N-Phenyl 5-bromo-2-chlorobenzamide is not available, related amide structures are known to act as receptor antagonists. A significant area of research for structurally similar molecules is the antagonism of the bradykinin (B550075) B1 receptor, which is upregulated during inflammation and plays a role in chronic pain. electronicsandbooks.comfrontiersin.org The B1 receptor is a target for various small molecule antagonists, including those with amide and pyrazole (B372694) structures. electronicsandbooks.comnih.govmdpi.com The selective bradykinin B1 receptor antagonist BI113823, for example, has been shown to reverse inflammatory hyperalgesia. nih.gov This suggests a potential avenue for investigation for this compound and its derivatives.

Investigations into Cellular Processes

Beyond direct enzyme or receptor targeting, related compounds have been shown to influence fundamental cellular processes like apoptosis (programmed cell death) and cell cycle progression. For example, a series of N-phenyl nicotinamides were identified as potent inducers of apoptosis. nih.gov Further investigation revealed that these compounds could arrest cancer cells in the G2/M phase of the cell cycle, subsequently leading to apoptosis. nih.gov Similarly, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate (B1203000) was found to protect PC12 cells from oxidative stress-induced apoptosis. nih.gov These findings highlight the potential for brominated phenyl-amide compounds to modulate critical cellular life and death pathways.

Characterization of Broad-Spectrum Antimicrobial Activity**

Research has confirmed the antimicrobial properties of benzamide derivatives, particularly those containing halogens. Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide and its derivatives have demonstrated antibacterial effects, with a notable selectivity for Gram-positive bacteria. mdpi.com These compounds showed inhibitory activity against clinically relevant pathogens but were observed to be inactive against Gram-negative bacteria at the tested concentrations. mdpi.com This pattern of activity is consistent with other studies on halogenated salicylanilides. mdpi.com Similarly, 5-aryl-2-amino-1,3,4-oxadiazole derivatives containing bromo-substituents have shown significant activity against Staphylococcus aureus. nih.gov

Determination of Minimum Inhibitory Concentrations (MICs) in In Vitro Assays

The potency of antimicrobial agents is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. For derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide, MIC values against Gram-positive bacteria were determined to be in the range of 2.5–5.0 mg/mL. mdpi.com In other studies, esters of halogenated salicylanilides exhibited potent antibacterial effects against Gram-positive bacteria with MICs as low as 0.98 µmol/L. mdpi.com Research on different scaffolds, such as azobenzenesulfonamides, has also yielded compounds with promising anti-Helicobacter pylori activity, with MIC values reported between 4–8 μg/mL. nih.gov

Table 2: Minimum Inhibitory Concentrations (MICs) of Related Compounds

| Compound Class | Target Organism(s) | MIC Range | Reference(s) |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | mdpi.com |

| Halogenated Salicylanilide Esters | Gram-positive bacteria (S. aureus, MRSA, etc.) | 0.98–31.25 µmol/L | mdpi.com |

| 5-Aryl-1,3,4-oxadiazole Derivatives | Staphylococcus aureus | 0.24–125 µg/mL | nih.gov |

| Azobenzenesulfonamides | Helicobacter pylori | 4–8 µg/mL | nih.gov |

Development of Derivatives and Analogues of N Phenyl 5 Bromo 2 Chlorobenzamide

Rational Design and Synthesis of Novel Structural Analogues

The rational design of novel structural analogues of N-Phenyl 5-bromo-2-chlorobenzamide (B65784) is a process guided by an understanding of the molecular interactions between the compound and its biological target. This approach often involves computational methods, such as molecular docking and molecular dynamics simulations, to predict the binding affinity of designed molecules. For instance, in the design of new imidazole-based N-phenylbenzamide derivatives as potential anticancer agents, computational analysis was used to study the binding of these compounds to target proteins nih.gov.

The synthesis of these rationally designed analogues often involves multi-step chemical processes. A common route for synthesizing N-phenylbenzamide derivatives starts from commercially available materials that undergo a series of reactions, such as nitration, reduction, and amide bond formation. For example, the synthesis of new imidazole-based N-phenylbenzamide derivatives was achieved through a one-pot multicomponent strategy, which is an atom-economical approach nih.gov. Similarly, the synthesis of N-(phenylcarbamoyl)benzamide derivatives has been accomplished using the Schotten-Baumann method, reacting a benzoyl chloride with an N-phenylurea derivative researchgate.net.

Structure-activity relationship (SAR) studies are crucial in guiding the rational design process. These studies reveal how different substituents on the aromatic rings and modifications to the benzamide (B126) core influence biological activity. For example, in a series of imidazole-based N-phenylbenzamide derivatives, it was found that the position of substituents on the phenyl ring significantly affected their cytotoxic potential. A derivative with a para-substituted fluorine group showed the highest activity, while nitro substitution led to a complete loss of activity nih.gov.

The following table summarizes the design and synthesis of representative N-phenylbenzamide analogues and highlights key findings from their evaluation.

| Analogue Structure | Design Rationale | Synthetic Strategy | Key Research Finding | Reference |

| Imidazole-based N-phenylbenzamide | Incorporation of imidazole (B134444) and N-phenylbenzamide motifs, known for anticancer activity. | One-pot multicomponent reaction of phthalic anhydride, substituted anilines, and 2,3-diaminomaleonitrile. | Substituent position on the phenyl ring significantly impacts activity; para-fluoro substitution was most potent. | nih.gov |

| N-(phenylcarbamoyl)benzamide | Modification of the urea (B33335) structure to enhance membrane penetration and cytotoxic effects. | Schotten-Baumann reaction between benzoyl chloride and N-phenylurea. | The synthesized compound showed a lower rerank score in docking studies and higher cytotoxic effects compared to hydroxyurea. | researchgate.net |

| 2-Phenoxybenzamide derivatives | Modification of a known antiplasmodial lead structure to improve activity and physicochemical properties. | Retrosynthetic approach involving the coupling of diaryl ether structures with anilino partial structures. | Substitution pattern on the anilino part and the size of substituents strongly influenced antiplasmodial activity. | scbt.com |

Strategies for Modifying the Benzamide, Phenyl, and Halogenated Phenyl Moieties

Modifications to the core components of N-Phenyl 5-bromo-2-chlorobenzamide—the benzamide unit, the N-phenyl ring, and the halogenated phenyl ring—are systematically explored to fine-tune the molecule's properties.

Benzamide Moiety Modification: The amide bond of the benzamide core is a key structural feature. Strategies to modify this moiety include altering the substitution on the nitrogen atom or replacing the amide bond altogether with a bioisosteric equivalent. For instance, a one-step synthetic strategy has been developed to convert benzamides into N-formanilide derivatives through selective cleavage of the amide C-N bond, followed by a Curtius rearrangement and reduction nih.gov. This demonstrates a method for profound alteration of the benzamide core.

Phenyl Moiety Modification: The N-phenyl ring is a common site for introducing various substituents to probe their effect on biological activity. Both electron-donating and electron-withdrawing groups can be introduced at the ortho, meta, and para positions. The influence of the number and substitution position of phenyl groups can significantly affect the properties of the molecule nih.gov. Studies on other N-phenylbenzamide series have shown that substituents like fluorine, chloro, bromo, and methoxy (B1213986) can have varied effects on activity nih.gov.

Halogenated Phenyl Moiety Modification: The 5-bromo-2-chlorophenyl ring is a critical part of the molecule's identity. Modifications here can involve changing the identity or position of the halogen atoms. The replacement of a bromine atom with other groups can be explored to modulate lipophilicity and electronic properties. For example, the replacement of a halogen with a cyano or trifluoromethyl group are common nonclassical bioisosteric replacements u-tokyo.ac.jp. The nature of the halogen itself can also be important, as seen in studies where moving from a more electronegative to a less electronegative halogen resulted in decreased activity nih.gov.

The table below illustrates various modification strategies and their outcomes on related benzamide structures.

| Moiety Modified | Modification Strategy | Example of Change | Observed Impact | Reference |

| Benzamide Core | Amide bond cleavage and rearrangement | Conversion to N-formanilide | Provides a route to novel derivatives with altered core structure. | nih.gov |

| N-Phenyl Ring | Introduction of substituents | Addition of fluorine at the para-position | Increased anticancer activity in imidazole-based N-phenylbenzamides. | nih.gov |

| Halogenated Phenyl Ring | Change in halogen identity | Replacement of chloro with bromo | Decreased anticancer activity in imidazole-based N-phenylbenzamides. | nih.gov |

| N-Phenyl Ring | Introduction of methoxy groups | Addition of methoxy at ortho and para positions | Improved anticancer activity in imidazole-based N-phenylbenzamides. | nih.gov |

Exploration of Bioisosteric Replacements

Bioisosterism is a fundamental strategy in medicinal chemistry used to create new molecules with similar biological properties to a parent compound by exchanging an atom or a group of atoms with a broadly similar alternative cambridgemedchemconsulting.com. This approach can be used to enhance potency, reduce toxicity, or improve pharmacokinetic properties researchgate.netnih.gov.

For this compound, bioisosteric replacements can be considered for various parts of the molecule:

Halogen Bioisosteres: The bromine and chlorine atoms can be replaced by other groups. For example, a bromine atom is often considered bioisosteric with an isopropyl or trifluoromethyl group cambridgemedchemconsulting.com. Halogens can also be replaced by other electron-withdrawing groups like a cyano group u-tokyo.ac.jp.

Phenyl Bioisosteres: The phenyl ring can be replaced by other aromatic or non-aromatic rings. Common bioisosteres for a phenyl ring include pyridyl and thiophene (B33073) rings cambridgemedchemconsulting.com. More recently, nonclassical bioisosteres like cubane, bicyclo[1.1.1]pentane (BCP), and bridged piperidines have been used as effective phenyl mimics to improve properties like solubility and metabolic stability nih.govnih.gov.

Amide Bioisosteres: The amide group itself can be replaced. For instance, a CONHR group can be considered a bioisostere for a CO₂R or COSR group cambridgemedchemconsulting.com.

The following table presents potential bioisosteric replacements for different moieties of this compound based on general principles of medicinal chemistry.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact | Reference |

| Bromo group | Trifluoromethyl (CF₃) group | Similar steric bulk and electron-withdrawing properties. | Altered lipophilicity and metabolic stability. | cambridgemedchemconsulting.com |

| Chloro group | Cyano (CN) group | Similar electron-withdrawing nature. | Modified electronic properties and potential for new interactions. | u-tokyo.ac.jp |

| Phenyl ring | Pyridyl ring | Introduction of a nitrogen atom for potential hydrogen bonding and altered electronics. | Improved solubility and potential for new receptor interactions. | cambridgemedchemconsulting.com |

| Phenyl ring | Bicyclo[1.1.1]pentane (BCP) | Saturated, non-planar mimic to improve metabolic stability and solubility. | Significantly improved metabolic properties and solubility. | nih.gov |

| Amide bond | Thioamide bond | Altered hydrogen bonding capacity and electronic character. | Modified binding affinity and metabolic stability. | researchgate.net |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful technology for rapidly generating a large number of structurally diverse molecules, known as a chemical library niscpr.res.innih.gov. These libraries can then be screened to identify compounds with desired biological activities, accelerating the drug discovery process researchgate.netnih.gov.

For the development of derivatives of this compound, combinatorial approaches can be employed to systematically explore the chemical space around this scaffold. This can be achieved through both solid-phase and solution-phase synthesis methods niscpr.res.in.

A typical combinatorial synthesis would involve a common core structure (the scaffold), in this case, the 5-bromo-2-chlorobenzamide backbone, to which various building blocks are attached in a systematic manner. For example, a library of this compound analogues could be generated by reacting 5-bromo-2-chlorobenzoyl chloride with a diverse set of anilines, each with different substituents on the phenyl ring.

The "split-and-pool" synthesis strategy is a common method in solid-phase combinatorial chemistry that allows for the creation of very large libraries wikipedia.org. In this approach, a solid support resin is divided into multiple portions, a different building block is added to each portion, and then all portions are recombined. This process is repeated for several cycles to generate a library of unique compounds.

Virtual combinatorial libraries can also be generated using computational methods. These libraries consist of theoretically possible compounds that can be screened in silico to prioritize which molecules to synthesize and test, saving time and resources nih.gov.

The table below outlines a hypothetical combinatorial library generation for this compound derivatives.

| Library Component | Diversity Elements (Building Blocks) | Number of Variants | Resulting Library Size |

| Scaffold | 5-bromo-2-chlorobenzoyl chloride | 1 | 1 x 50 x 20 = 1000 |

| Building Block Set 1 (Anilines) | A diverse set of 50 substituted anilines (e.g., with different alkyl, alkoxy, halogen, nitro groups at various positions). | 50 | |

| Building Block Set 2 (Further modification) | A set of 20 reagents for further derivatization of a functional group on the aniline (B41778) (e.g., acylation of a hydroxyl group). | 20 |

Advanced Research Applications and Methodologies

Application as a Chemical Probe for Target Validation in Biological Systems

A chemical probe is a small molecule that selectively interacts with a specific protein target, enabling the study of that target's function in biological systems. While direct studies on N-Phenyl 5-bromo-2-chlorobenzamide (B65784) as a chemical probe are not extensively documented in publicly available literature, the broader class of N-phenylbenzamide derivatives has shown significant biological activity, suggesting the potential of this specific compound.

The utility of a chemical probe is defined by its potency, selectivity, and ability to engage its target in a cellular context. For N-Phenyl 5-bromo-2-chlorobenzamide, its potential as a probe could be evaluated against various biological targets. For instance, studies on similar N-phenylbenzamide derivatives have demonstrated antimicrobial and antiparasitic properties. These activities are often the result of specific interactions with essential enzymes or proteins within the pathogen.

The process of validating this compound as a chemical probe would involve a series of experimental steps:

Initial Screening: The compound would be tested against a panel of biological targets, such as kinases, proteases, or other enzymes implicated in disease.

Affinity and Selectivity Profiling: If a primary target is identified, further assays would determine the binding affinity (e.g., using surface plasmon resonance or isothermal titration calorimetry) and selectivity against related targets.

Cellular Target Engagement: Techniques such as cellular thermal shift assays (CETSA) or photo-affinity labeling could be employed to confirm that the compound interacts with its intended target within a living cell.

Phenotypic Assays: The effect of the compound on cellular or organismal phenotype would be correlated with its target engagement, providing evidence for the target's role in a specific biological process.

Given the precedent set by related compounds, this compound represents a scaffold with the potential for development into a selective chemical probe for novel biological targets.

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds in drug discovery. It involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.govpharmacelera.com These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov

This compound, with a molecular weight of 310.6 g/mol , is larger than a typical fragment (which usually adheres to the "Rule of Three": molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3). However, its core structure can be deconstructed into smaller fragments that could be included in a fragment library. For example, 2-chloro-5-bromobenzoic acid or N-phenylacetamide could serve as starting points for FBDD campaigns.

Alternatively, this compound itself could be considered a "fragment-like" hit from a high-throughput screen (HTS) that is then optimized using FBDD principles. The process would involve:

Structural Analysis: X-ray crystallography or NMR spectroscopy would be used to determine the binding mode of the compound to its target protein.

Fragment Growing: The phenyl ring or the halogenated benzoyl group could be modified with small chemical extensions to explore interactions with adjacent pockets on the protein surface.

Fragment Linking: If other fragments are identified that bind to nearby sites, they could be linked to the this compound scaffold to create a more potent molecule. nih.gov

The advantage of using a scaffold like this compound in an FBDD context is that it provides a well-defined starting point with established synthetic accessibility, potentially accelerating the hit-to-lead optimization process. pharmacelera.com

High-Throughput Experimentation (HTE) for Reaction Optimization and Discovery

High-Throughput Experimentation (HTE) involves the use of automated and parallel experimentation to rapidly screen and optimize reaction conditions. This methodology is particularly valuable for developing efficient synthetic routes to novel compounds and for discovering new chemical transformations.

The synthesis of this compound typically involves the acylation of aniline (B41778) with 5-bromo-2-chlorobenzoyl chloride. HTE could be employed to optimize this reaction by systematically varying parameters such as:

Catalysts: Screening a library of catalysts (e.g., Lewis acids, organocatalysts) to identify those that improve reaction yield and purity.

Solvents: Testing a diverse set of solvents to determine their effect on reaction rate and selectivity.

Bases: Evaluating a range of organic and inorganic bases to optimize the acid-scavenging step.

Temperature and Reaction Time: Rapidly assessing the impact of these parameters on the reaction outcome.

The data from these experiments, often generated in microplate format, can be analyzed to build a comprehensive understanding of the reaction landscape, leading to the identification of optimal conditions for the synthesis of this compound and its derivatives.

The table below illustrates a hypothetical HTE setup for the optimization of the final amide bond formation step.

Table 1: Hypothetical High-Throughput Experimentation (HTE) Array for the Synthesis of this compound

| Experiment ID | Base | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| HTE-001 | Pyridine | Dichloromethane | None | 25 | 75 |

| HTE-002 | Triethylamine | Dichloromethane | None | 25 | 82 |

| HTE-003 | DIPEA | Dichloromethane | None | 25 | 85 |

| HTE-004 | Triethylamine | Acetonitrile | None | 25 | 78 |

| HTE-005 | Triethylamine | Dichloromethane | DMAP | 25 | 95 |

| HTE-006 | Triethylamine | Dichloromethane | Sc(OTf)₃ | 25 | 88 |

Role as an Intermediate in the Synthesis of Complex Organic Molecules

One of the most significant applications of this compound is as a key intermediate in the synthesis of more complex and biologically active molecules. The presence of multiple reactive sites—the bromo and chloro substituents on the aromatic ring and the amide linkage—allows for a variety of subsequent chemical transformations.

The precursor to this compound, 5-bromo-2-chlorobenzoic acid, is a crucial building block in the synthesis of several important pharmaceutical compounds. google.comgoogle.com For example, it is a key intermediate in the preparation of SGLT-2 inhibitors, a class of drugs used to treat type 2 diabetes. google.com

This compound itself can undergo further reactions, such as:

Cross-Coupling Reactions: The bromo substituent is particularly amenable to Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide range of aryl, alkynyl, and amino groups.

Nucleophilic Aromatic Substitution: The chloro group can be displaced by various nucleophiles under specific conditions.

Modification of the Amide: The amide bond can be hydrolyzed or reduced to an amine, providing further avenues for diversification.

The versatility of this compound as a synthetic intermediate makes it a valuable tool for medicinal chemists in the construction of libraries of novel compounds for biological screening.

The following table lists the chemical compounds mentioned in this article.

Future Research Directions and Unexplored Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of amide bonds is a cornerstone of organic chemistry, yet traditional methods often rely on harsh reagents and generate significant waste. rsc.org Future research should prioritize the development of green and sustainable methods for the synthesis of N-Phenyl 5-bromo-2-chlorobenzamide (B65784). Such approaches would not only reduce the environmental impact but could also lead to higher efficiency and milder reaction conditions.

Key areas for exploration include:

Biocatalytic Methods : The use of enzymes, such as lipase B from Candida antarctica (CALB), has shown promise for direct amide synthesis in green solvents like cyclopentyl methyl ether. nih.gov Investigating the enzymatic coupling of 5-bromo-2-chlorobenzoic acid and aniline (B41778) could offer a highly selective and environmentally benign synthetic route. nih.gov

Ultrasonic and Microwave-Assisted Synthesis : High-energy techniques can accelerate reaction times and improve yields. Research into ultrasonic irradiation in the presence of reusable catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, could provide a rapid and efficient pathway for the synthesis of this compound. researchgate.net Similarly, microwave-assisted synthesis has been effective for producing novel benzamide (B126) derivatives in high yields. researchgate.net

Green Reaction Media : Moving away from volatile organic compounds is a key principle of green chemistry. researchgate.net Exploring novel media, such as a water extract of pomelo peel ash (WEPPA), which can act as both a solvent and an in-situ base for the hydration of nitriles to amides, could offer an innovative and sustainable synthetic strategy. nih.gov

| Methodology | Key Features | Potential Advantages | Reference Research |

|---|---|---|---|

| Enzymatic Synthesis | Use of lipases (e.g., CALB) in green solvents. | High selectivity, mild conditions, no need for intensive purification. | nih.gov |

| Ultrasonic Irradiation | Use of a reusable solid acid catalyst and ultrasound. | Rapid reaction times, high yields, eco-friendly process. | researchgate.net |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate the reaction. | Reduced reaction times (minutes), good to excellent yields. | researchgate.net |

| Agro-Waste Solvents | Utilizing water extracts of agro-waste ash (e.g., WEPPA). | Avoids external metals, bases, or organic solvents; renewable. | nih.gov |

Deeper Mechanistic Elucidation of Observed Molecular Interactions

The halogen atoms on the N-Phenyl 5-bromo-2-chlorobenzamide molecule are expected to play a crucial role in its solid-state packing and intermolecular interactions. A detailed understanding of these forces is essential for designing materials with specific properties. Future studies should employ a combination of experimental and computational techniques to probe these interactions.

Single-Crystal X-ray Diffraction : Obtaining a high-quality crystal structure is paramount. This would provide definitive information on bond lengths, bond angles, and the precise nature of intermolecular contacts, such as hydrogen bonds and halogen bonds.

Computational Modeling : Density Functional Theory (DFT) calculations can offer insights into the molecule's electronic structure, stability, and vibrational modes. nih.gov Techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts, helping to understand the interaction environments within the crystal lattice. dcu.ie

Spectroscopic Analysis : In-depth analysis using FT-IR and NMR spectroscopy can help correlate spectroscopic trends with structural and electronic effects, particularly in relation to hydrogen bonding tendencies. uark.edu

| Technique | Objective | Expected Outcome | Relevant Precedent |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Determine the precise 3D structure and crystal packing. | Confirmation of intermolecular interactions (N−H···O, halogen bonds). | dcu.ie |

| Hirshfeld Surface Analysis | Visualize and quantify intermolecular contacts. | Detailed map of close contacts and interaction energies. | dcu.ie |

| DFT Calculations | Analyze molecular stability, electronic properties, and vibrational modes. | Understanding of electron density distribution and reactivity. | nih.gov |

Design and Synthesis of Next-Generation Analogues with Tuned Selectivity

This compound serves as a valuable scaffold for creating a library of new chemical entities. By systematically modifying its structure, next-generation analogues with tailored electronic, physical, and potentially biological properties can be developed.

Substitution on the Phenyl Ring : Introducing various electron-donating or electron-withdrawing groups onto the N-phenyl ring could systematically alter the molecule's electronic properties. This approach is common in the development of derivatives with specific activities. nih.govijper.org

Modification of the Benzamide Core : Replacing the bromine or chlorine atoms with other halogens (fluorine, iodine) or functional groups (e.g., trifluoromethyl, methoxy) would create a series of analogues. Comparing these analogues would provide structure-property relationship data, similar to studies performed on related N-(chlorophenyl)pyridinecarboxamides. dcu.ie

Cross-Coupling Reactions : The bromine atom provides a reactive handle for Suzuki-Miyaura or other cross-coupling reactions. nih.gov This would allow for the attachment of various aryl or heteroaryl groups, significantly expanding the structural diversity of the accessible derivatives. nih.gov

Investigation of its Potential in Materials Science or Analytical Chemistry

The unique electronic and structural features of halogenated aromatic compounds suggest that this compound could find applications beyond its role as a synthetic intermediate.

Non-Linear Optical (NLO) Materials : Organic molecules with significant charge transfer and hyperpolarizability are of great interest for NLO applications. The N-arylation of related heterocyclic compounds has been shown to produce materials with NLO properties. nih.gov The electronic asymmetry of this compound makes it a candidate for such investigations.

Organic Semiconductors : Halogenated organic molecules are being explored for their potential use in organic electronics. The ability of the halogen atoms to influence molecular packing and electronic coupling could be leveraged in the design of new semiconductor materials.

Analytical Reagents : The compound could be investigated as a selective analytical reagent or sensor. The amide and halogen functionalities could serve as binding sites for specific ions or molecules, potentially leading to a measurable colorimetric or fluorometric response.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-phenyl 5-bromo-2-chlorobenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of halogenated benzamides often involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and aniline derivatives. For example, thionyl chloride (SOCl₂) or oxalyl chloride can convert carboxylic acids to acyl chlorides, which then react with substituted anilines in aprotic solvents (e.g., dichloromethane) under reflux . Key variables include temperature (0–50°C), catalyst (e.g., DMF), and reaction time (1–12 hours). Monitoring via TLC and purification via recrystallization or column chromatography is critical for yield optimization .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm) and the amide proton (δ ~10 ppm) confirm substitution patterns and connectivity.

- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) validate the functional groups .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns confirm molecular weight and halogen presence .

Advanced Research Questions

Q. What in silico strategies are effective for predicting the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use tools like AutoDock Vina to simulate binding interactions with target proteins (e.g., EGFR). Pyrazoline analogs of N-phenyl benzamides showed binding energies of −8.8 kcal/mol to EGFR, correlating with experimental IC₅₀ values .

- ADME Prediction : Tools like pkCSM predict pharmacokinetic properties (e.g., logP, bioavailability). Substituents like methoxy groups enhance solubility and membrane permeability .

Q. How do structural modifications (e.g., halogen substitution) influence cytotoxicity in cancer cell lines?

- Methodological Answer :

- SAR Studies : Introducing electron-withdrawing groups (e.g., Br, Cl) at specific positions enhances cytotoxicity. For example, pyrazoline derivatives with 5-bromo substitution showed IC₅₀ values of 0.25 µg/mL against WiDr colorectal cancer cells .

- In Vitro Assays : Use the MTT assay to compare viability across cell lines (e.g., HeLa, 4T1). Normalize data using selectivity indices (SI > 6 indicates cancer-specific toxicity) .

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

- Methodological Answer :

- Single-Crystal XRD : Refinement via SHELXL-2018 validates bond lengths/angles (e.g., C-Cl: ~1.74 Å, C-Br: ~1.90 Å). ORTEP-3 visualizes thermal ellipsoids and disorder .

- Discrepancy Analysis : Compare experimental data (CCDC entries) with DFT-optimized geometries to identify steric or electronic outliers .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.